Mutactimycin PR -

Mutactimycin PR

Catalog Number: EVT-1582654
CAS Number:
Molecular Formula: C32H38O15
Molecular Weight: 662.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mutactimycin PR is a novel anthracycline antibiotic derived from the actinobacterium Saccharothrix sp. SA 103. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, owing to its ability to inhibit cancer cell proliferation. The discovery of Mutactimycin PR adds to the growing list of bioactive compounds produced by actinomycetes, which are renowned for their diverse secondary metabolites.

Source

Mutactimycin PR was isolated from the fermentation products of Saccharothrix sp. SA 103, a strain obtained from soil samples in Algeria. The isolation process involved culturing the strain under specific conditions conducive to the production of secondary metabolites, followed by extraction and purification techniques to obtain the antibiotic in a usable form .

Classification

Mutactimycin PR belongs to the class of anthracycline antibiotics, which are characterized by their complex polycyclic structures and are primarily used for their anticancer properties. This classification highlights its similarity to other well-known anthracyclines such as doxorubicin and daunorubicin, which are widely used in cancer therapy.

Synthesis Analysis

Methods

The synthesis of Mutactimycin PR involves biosynthetic pathways typical of anthracycline production in actinobacteria. The biosynthetic genes responsible for its production have been identified and characterized, allowing for a deeper understanding of the metabolic engineering possibilities.

Technical Details

The production process typically includes:

  • Fermentation: Culturing Saccharothrix sp. SA 103 under optimized conditions to maximize yield.
  • Extraction: Utilizing solvents like methanol or ethyl acetate to extract the antibiotic from the fermentation broth.
  • Purification: Techniques such as chromatography are employed to isolate Mutactimycin PR from other metabolites present in the extract .
Molecular Structure Analysis

Structure

The molecular structure of Mutactimycin PR features a characteristic anthracycline backbone, which includes multiple fused rings and hydroxyl groups that contribute to its biological activity. Detailed structural elucidation has been performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

The molecular formula of Mutactimycin PR is C21_{21}H24_{24}N2_{2}O6_{6}, indicating a complex arrangement that supports its function as an antibiotic. Its structural features are crucial for binding to DNA and inhibiting topoisomerase II, a key mechanism in its anticancer activity .

Chemical Reactions Analysis

Reactions

Mutactimycin PR undergoes various chemical reactions that are essential for its activity:

  • DNA Intercalation: The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, preventing DNA unwinding necessary for replication.

Technical Details

These reactions are facilitated by the unique functional groups present in its structure, which allow for effective binding and interaction with cellular components .

Mechanism of Action

Process

The mechanism of action of Mutactimycin PR primarily involves:

  1. DNA Binding: The compound binds to DNA through intercalation.
  2. Enzyme Inhibition: It inhibits topoisomerase II, leading to double-strand breaks in DNA.
  3. Cell Cycle Arrest: This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells.

Data

Studies have shown that Mutactimycin PR exhibits significant cytotoxicity against various cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-brown powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Melting Point: Specific melting point data is still being characterized through ongoing research.

Relevant analyses indicate that these properties influence both its efficacy as an antibiotic and its formulation for therapeutic use .

Applications

Scientific Uses

Mutactimycin PR has several promising applications:

  • Anticancer Therapy: Its primary application lies in oncology, where it may serve as an alternative or adjunct treatment for various cancers.
  • Research Tool: It can be used in biochemical studies to understand DNA interactions and mechanisms of drug resistance in cancer cells.

The ongoing research into Mutactimycin PR aims to further elucidate its pharmacological profiles and potential applications in clinical settings .

Discovery and Contextual Significance of Mutactimycin PR

Historical Emergence in Antimicrobial Research

The discovery of Mutactimycin PR occurred against a backdrop of escalating antimicrobial resistance (AMR) that has compromised the efficacy of conventional antibiotic classes. This crisis emerged rapidly following the golden age of antibiotic discovery (1940s–1960s), with resistance mechanisms appearing alarmingly soon after clinical deployment of new agents. Notably, penicillin resistance was documented in the 1940s, and the enzyme penicillinase was characterized even before penicillin's widespread clinical use [8]. This pattern repeated with methicillin-resistant Staphylococcus aureus (MRSA), which emerged in 1960—barely a year after methicillin's introduction—though genomic evidence suggests resistance genes were circulating since the 1940s [8]. Within this context, natural product discovery regained prominence as a strategy to address multidrug-resistant pathogens. Mutactimycin PR was isolated in the early 2000s as part of a resurgence in exploring actinobacterial metabolites from underexplored ecological niches. Its identification aligned with a critical shift in antibiotic discovery paradigms, focusing on structurally novel scaffolds capable of circumventing existing resistance mechanisms [5] [6].

Role in Addressing Gram-Positive Bacterial Resistance

Mutactimycin PR belongs to the anthracycline family, a class historically renowned for anticancer applications (e.g., doxorubicin) but increasingly recognized for antibacterial potential. Structurally, it features a tetracyclic anthraquinone core linked to deoxy-sugar moieties—a configuration enabling potent activity against Gram-positive pathogens [1] [9]. Crucially, Mutactimycin PR demonstrates efficacy against strains where conventional therapies fail:

  • Mechanism of Action: Like other anthracyclines, it primarily targets DNA topoisomerase II and disrupts DNA replication. However, its distinct glycosylation pattern (6-deoxy-3-O-methyl-α-L-mannopyranosyl and 6-deoxy-α-L-mannopyranosyl groups) likely minimizes susceptibility to common efflux pumps and enzymatic inactivation mechanisms prevalent in resistant strains [7] [9].
  • Spectrum of Activity: Screening revealed potent inhibition of Bacillus subtilis and moderate activity against other Gram-positive bacteria, including MRSA—a critical ESKAPE pathogen responsible for life-threatening nosocomial infections [4] [6]. This positions Mutactimycin PR as a scaffold for developing agents targeting recalcitrant Gram-positive infections.

Table 1: Structural and Activity Comparison of Mutactimycin PR and Related Anthracyclines

CompoundCore StructureGlycoside MoietiesKey Bioactivity
Mutactimycin PRAnthraquinone6-deoxy-3-O-methyl-α-L-mannopyranosyl; 6-deoxy-α-L-mannopyranosylAnti-Gram-positive (e.g., B. subtilis, MRSA)
Mutactimycin APDeoxy-anthraquinoneα-3-O-methyl rhamnoseActivity against MRSA and mastitis pathogens
Mutactimycin CAnthraquinoneSingle deoxyglycosideAnti-Gram-positive
DoxorubicinAnthraquinoneL-daunosamineAnticancer; moderate antibacterial

Taxonomic and Ecological Origins in Saccharothrix spp.

Mutactimycin PR was isolated from Saccharothrix sp. SA 103, a rare actinobacterial strain collected from an arid soil sample in southern Algeria [4] [7]. This genus belongs to the family Pseudonocardiaceae and is characterized by:

  • Taxonomic Significance: Saccharothrix spp. are Gram-positive, filamentous bacteria with high GC content. They are phylogenetically distinct from Streptomyces but share biosynthetic prowess. Before Mutactimycin PR's discovery, no Saccharothrix species had been reported to produce mutactimycins, marking a genus expansion for this antibiotic class [4] [10].
  • Extreme Ecology as a Biosynthetic Driver: The Saharan soil environment—characterized by hyper-aridity, intense UV exposure, and oligotrophic conditions—imposes severe physiological stress. Actinobacteria like Saccharothrix adapt by evolving specialized secondary metabolites, including antibiotics with novel mechanisms [4] [10]. This ecological context parallels findings in Chile's Atacama Desert, where related strains yielded Mutactimycin AP [1] [9].

Table 2: Bioactive Compounds from Underexplored Ecosystems via Saccharothrix spp.

SpeciesOriginCompound ClassBioactivity
Saccharothrix sp. SA 103Saharan Desert, AlgeriaAnthracycline (Mutactimycin PR/C)Antibacterial (Gram-positive)
Saccharothrix sp. PAL114Saharan Desert, AlgeriaAngucycline (Mzabimycins)Antibacterial
Saccharothrix sp. SA233Algerian DesertDithiolopyrroloneAntibacterial
Saccharothrix sp. (Atacama)Atacama Desert, ChileAnthracycline (Mutactimycin AP)Anti-MRSA and anti-mastitis activity

The strain SA 103 was isolated using selective media incorporating antibacterial/antifungal agents to suppress fast-growing competitors. Fermentation in optimized liquid cultures yielded a red pigment, subsequently purified via HPLC to isolate Mutactimycin PR and its co-metabolite Mutactimycin C [4] [7]. Genomic analysis of related strains suggests a high density of biosynthetic gene clusters (BGCs), supporting Saccharothrix as an underexplored reservoir for novel antimicrobial scaffolds [10].

Properties

Product Name

Mutactimycin PR

IUPAC Name

7-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C32H38O15

Molecular Weight

662.6 g/mol

InChI

InChI=1S/C32H38O15/c1-10-20(33)26(39)27(40)30(44-10)46-14-7-5-6-12-16(14)24(37)19-18(22(12)35)23(36)13-8-32(3,42)9-15(17(13)25(19)38)47-31-28(41)29(43-4)21(34)11(2)45-31/h5-7,10-11,15,20-21,26-31,33-34,36,38-42H,8-9H2,1-4H3/t10-,11-,15?,20-,21-,26+,27+,28+,29+,30-,31-,32?/m0/s1

InChI Key

PZNKWSCNFFZMQS-WQVFJGLYSA-N

Synonyms

mutactimycin PR

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5OC6C(C(C(C(O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.